molecular formula C16H16N2O3 B15282925 N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Cat. No.: B15282925
M. Wt: 284.31 g/mol
InChI Key: XOTFCWDYZATHBY-GZTJUZNOSA-N
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Description

N'-(2-Hydroxybenzylidene)-2-phenoxypropanohydrazide is a Schiff base hydrazide derivative synthesized via the condensation of 2-phenoxypropanohydrazide with 2-hydroxybenzaldehyde. The compound features a planar hydrazone (N–N=C) linkage, an intramolecular O–H⋯N hydrogen bond stabilizing the E-configuration, and a 2-phenoxypropanoyl group contributing to its electronic and steric properties .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide

InChI

InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+

InChI Key

XOTFCWDYZATHBY-GZTJUZNOSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide involves its ability to chelate metal ions and interact with biological targets. For instance, it can inhibit enzymes by binding to their active sites or modulate cellular processes by interacting with DNA or proteins . The molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Key Structural Differences Intramolecular H-Bond Dihedral Angle (°) References
N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) Phenylacetoyl group (vs. phenoxypropanoyl) O–H⋯N 4.2–12.8
N'-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide Bromo substitution on benzylidene; nicotinoyl group O–H⋯N 0.74
N'-(2-Hydroxy-5-methoxybenzylidene)-2-methoxybenzohydrazide Methoxy substituents on both rings O–H⋯N 18.88
N'-(2-Hydroxybenzylidene)-3-(xanthinylthio)propanehydrazide Xanthinylthio substituent on propanehydrazide O–H⋯N N/A
  • Planarity and Hydrogen Bonding : The 2-hydroxybenzylidene group in all compounds enables intramolecular O–H⋯N hydrogen bonding, enhancing stability and planarity. Dihedral angles between aromatic rings vary (0.74°–18.88°), influencing conjugation and binding to biological targets .
  • Substituent Effects: Electron-withdrawing groups (e.g., Br in ) increase electrophilicity, while methoxy groups () enhance lipophilicity. The 2-phenoxypropanoyl group in the target compound introduces steric bulk and modulates solubility compared to phenylacetoyl analogs .

Spectroscopic Characterization

  • FTIR : All compounds show ν(N–H) at 3200–3400 cm⁻¹, ν(C=O) at 1650–1680 cm⁻¹, and ν(C=N) at 1550–1620 cm⁻¹ .
  • NMR: The target compound’s ¹H NMR displays a singlet for the hydrazone proton (δ 8.2–8.5 ppm) and a phenolic OH peak (δ 10.5–11.0 ppm) .

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